Ethyl 2-(bromomethyl)benzoate
Overview
Description
Ethyl 2-(bromomethyl)benzoate is an organic compound with the molecular formula C₁₀H₁₁BrO₂. It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and a bromomethyl group is attached to the benzene ring. This compound is often used as an intermediate in organic synthesis due to its reactivity and versatility.
Scientific Research Applications
Ethyl 2-(bromomethyl)benzoate has several applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 2-(bromomethyl)benzoate is a chemical compound that primarily targets the benzylic position in organic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is a key site for various chemical reactions .
Mode of Action
The interaction of this compound with its targets involves a free radical reaction . In the initiating step, N-bromosuccinimide loses the N-bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom to form succinimide . The resulting compound then reacts with N-bromosuccinimide to form this compound .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of organic compounds . The compound’s action can lead to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the structure of organic compounds . By targeting the benzylic position, this compound can facilitate the formation of new carbon-carbon bonds, leading to the synthesis of new organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances, such as N-bromosuccinimide . Additionally, factors such as temperature and pH can also influence the compound’s stability and reactivity .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(bromomethyl)benzoate plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo nucleophilic substitution reactions, where it interacts with nucleophiles such as amines and thiols. These interactions can lead to the formation of new covalent bonds, modifying the structure and function of the target biomolecules .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of certain kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can act as an electrophile, reacting with nucleophilic sites on enzymes and proteins. This interaction can result in enzyme inhibition or activation, depending on the specific target. For instance, this compound can inhibit enzymes by forming a covalent bond with the active site, preventing substrate binding and catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant biochemical changes. Toxic or adverse effects have been observed at high doses, including potential cytotoxicity and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biochemical properties. These metabolic transformations can affect the overall activity and function of this compound in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components .
Subcellular Localization
This compound can localize to various subcellular compartments, affecting its activity and function. It may be directed to specific organelles through targeting signals or post-translational modifications. For example, it can accumulate in the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(bromomethyl)benzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-methylbenzoate. This reaction typically uses bromine (Br₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or light to facilitate the formation of the bromomethyl group .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and the use of solvents like dichloromethane or chloroform to dissolve the reactants .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(bromomethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of 2-(bromomethyl)benzyl alcohol.
Oxidation: Formation of 2-(carboxymethyl)benzoic acid.
Comparison with Similar Compounds
Ethyl 2-(bromomethyl)benzoate can be compared with other similar compounds, such as:
Ethyl 4-(bromomethyl)benzoate: Similar structure but with the bromomethyl group at the para position.
Mthis compound: The methyl ester analog, which may have different solubility and reactivity properties.
2-(Bromomethyl)benzoic acid: The carboxylic acid analog, which can undergo different types of reactions, such as decarboxylation.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both the ester and bromomethyl groups allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 2-(bromomethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEWTAHSEKSPPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452673 | |
Record name | Ethyl 2-(bromomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7115-91-5 | |
Record name | Benzoic acid, 2-(bromomethyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7115-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(bromomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-(bromomethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction ethyl 2-(bromomethyl)benzoate undergoes with heterocyclic ketene aminals?
A: this compound undergoes a regiospecific C-benzylation reaction with heterocyclic ketene aminals. [, ] This means the benzyl group of this compound selectively attaches to the carbon atom of the ketene aminal.
Q2: What is the significance of this C-benzylation reaction?
A: This reaction is highly valuable for synthesizing complex heterocyclic compounds. The initial C-benzylation is followed by an intramolecular cyclocondensation, ultimately leading to the formation of ε-lactam-fused heterocyclic compounds. [, ] These compounds are of significant interest due to their potential biological activities and applications in medicinal chemistry.
Q3: Does the size of the heterocyclic ring in the ketene aminal affect this reaction?
A: Yes, the research suggests that the size of the heterocyclic ring in the ketene aminal influences the reaction outcome. [, ] While the papers don't provide specific details on these effects, it highlights an important consideration for scientists aiming to synthesize specific ε-lactam-fused heterocycles using this reaction.
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